N-benzyl-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-benzyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of benzylamine with 4-(2H-tetrazol-5-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as a precursor for the synthesis of other valuable compounds and intermediates used in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(1H-tetrazol-5-yl)benzamide
- N-benzyl-4-(2H-tetrazol-5-yl)benzoic acid
- N-benzyl-4-(2H-tetrazol-5-yl)benzylamine
Uniqueness
N-benzyl-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
651769-82-3 |
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Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-benzyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c21-15(16-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20) |
InChI Key |
IUJWCGMPDRYTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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